6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid . The starting material, 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for coumarin derivatives, including this compound, often involve green chemistry approaches. These methods use environmentally friendly solvents and catalysts to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydrocoumarins.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities .
Scientific Research Applications
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, perfumes, and fabric conditioners.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase and cyclooxygenase, leading to antimicrobial and anti-inflammatory effects . The compound’s ability to intercalate into DNA makes it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin: Known for its anticoagulant properties.
7-hydroxy-4-methylcoumarin: Used in the synthesis of fluorescent dyes.
6-chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one: Another coumarin derivative with potential biological activities.
Uniqueness
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
6-chloro-4-hydroxy-3-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIUFZMCZDNDJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.